molecular formula C13H21NO3 B2451004 Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1099570-33-8

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2451004
CAS No.: 1099570-33-8
M. Wt: 239.315
InChI Key: GHRFQWRATSDVQU-UHFFFAOYSA-N
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Description

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical building block of significant interest in organic and medicinal chemistry. It features the 2-azabicyclo[2.2.2]octane structure, also known as the isoquinuclidine scaffold, which is a core framework in a wide range of biologically active natural products and pharmaceuticals . This chiral isoquinuclidine structure is found in numerous alkaloids, including the anti-tumor agents vinblastine and vincristine, ibogamine which affects substance self-administration, and the anti-influenza drug oseltamivir (Tamiflu) . The formyl group at the 6-position offers a versatile handle for further synthetic modifications, making this compound a valuable intermediate for the asymmetric synthesis of complex molecules . Research into derivatives of this structural class has demonstrated their potential as inhibitors of various enzymes. For instance, a novel series of 2-azabicyclo[2.2.2]octane derivatives has been identified as potent and selective inhibitors of long chain fatty acid elongase 6 (ELOVL6), a target investigated for metabolic diseases . The compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers in drug discovery and process chemistry can leverage this reagent to develop new synthetic methodologies and explore new chemical entities for pharmaceutical applications.

Properties

IUPAC Name

tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRFQWRATSDVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

    Formation of the 2-azabicyclo[2.2.2]octane core: This can be achieved through a series of cyclization reactions starting from simple precursors.

    Introduction of the formyl group: The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The formyl group (-CHO) undergoes typical aldehyde reactions:

Reaction TypeReagents/ConditionsProduct/Application
Reduction NaBH₄, LiAlH₄, or H₂/Pd-CTert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Oxidation KMnO₄ or CrO₃ in acidic conditionsCarboxylic acid derivative (unstable under harsh conditions)
Nucleophilic Addition Grignard reagents (RMgX)Alcohol derivatives (R-CH₂-O-bicyclo framework)

Key Insight : Reduction to the hydroxymethyl derivative (, CAS 1099570-32-7) is well-documented, often serving as an intermediate for further functionalization.

Reductive Amination

The formyl group reacts with primary amines (R-NH₂) in the presence of reducing agents (e.g., NaBH₃CN) to form secondary amines:

R-NH2+CHONaBH3CNR-NH-CH2(bicyclo framework)\text{R-NH}_2 + \text{CHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-NH-CH}_2-\text{(bicyclo framework)}

Example : Reaction with ammonia or methylamine yields tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1099570-34-9) or its N-alkylated analogs.

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

ConditionsOutcome
HCl in dioxaneFree amine (2-azabicyclo[2.2.2]octane-6-formyl)
TFA/CH₂Cl₂Deprotected amine for further coupling

Application : This step is pivotal in peptide synthesis or drug development to expose the amine for subsequent reactions .

Condensation Reactions

The aldehyde participates in imine or hydrazone formation:

Reaction PartnerProduct
Hydrazines (NH₂-NH₂)Hydrazones (useful in crystallography)
Primary AminesSchiff bases (intermediates in catalysis)

Note : Steric hindrance from the bicyclo[2.2.2]octane may slow kinetics compared to linear aldehydes.

Role in Multi-Step Syntheses

The compound serves as a precursor for:

  • Hydroxymethyl Derivatives : Via reduction (NaBH₄).

  • Aminomethyl Derivatives : Via reductive amination (e.g., NH₃/NaBH₃CN) .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling after formyl conversion to a boronic ester.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposition observed >200°C.

  • Solubility : Limited in polar solvents (e.g., water) but soluble in DCM, THF, or DMF .

  • Stereoelectronic Effects : The bicyclic framework directs regioselectivity in nucleophilic attacks .

Scientific Research Applications

Organic Chemistry

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate serves as a building block in the synthesis of more complex molecules and acts as a reagent in various organic reactions, including oxidation and reduction processes . Its unique structure allows it to participate in nucleophilic substitution reactions, enhancing its utility in synthetic organic chemistry.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties . Research indicates that it may interact with specific biological targets, making it a candidate for drug development . Its biological activity is attributed to the reactivity of the formyl group and its bicyclic structure, which may facilitate interactions with enzymes and receptors.

Recent studies have highlighted the compound's potential biological activities , including anti-inflammatory effects and interactions with biomolecules . These properties make it a subject of interest for further pharmacological research.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for developing new formulations and improving existing processes.

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing various derivatives of this compound demonstrated its utility as a precursor for biologically active compounds .
    • Methodology : Utilized standard organic synthesis techniques including cyclization and esterification.
    • Outcome : Successfully synthesized derivatives showed promising biological activities.
  • Biological Evaluation : Another investigation assessed the anti-inflammatory potential of derivatives synthesized from this compound using animal models .
    • Findings : Specific derivatives exhibited significant inhibition of inflammation markers compared to control groups.

Mechanism of Action

The mechanism of action of tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group and the bicyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
  • Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Uniqueness

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.

Biological Activity

Tert-butyl 6-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by:

  • Formyl group : This functional group is pivotal for its reactivity and biological activity.
  • Tert-butyl ester : This moiety contributes to the compound's solubility and stability.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the bicyclic core via cyclization reactions.
  • Introduction of the formyl group through formylation reactions using reagents such as formic acid or formyl chloride.
  • Esterification with tert-butyl alcohol to yield the final product.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The formyl group enhances its binding affinity to various biomolecules, potentially modulating enzymatic activities or receptor functions.

Antioxidant Activity

Research indicates that compounds with similar bicyclic structures exhibit significant antioxidant properties. The presence of the formyl group may enhance electron donation capabilities, thus neutralizing free radicals effectively.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, which could be beneficial in therapeutic contexts:

  • Prolyl Oligopeptidase (POP) : Inhibitors of POP have been linked to neuroprotective effects and cognitive enhancement. The compound's structural similarity to known inhibitors suggests potential efficacy in this area .

Antimicrobial Activity

Preliminary studies indicate that azabicyclic compounds possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

StudyFindings
Antioxidant Study Demonstrated significant radical scavenging activity compared to standard antioxidants .
Enzyme Inhibition Showed promising inhibition rates against prolyl oligopeptidase, indicating potential for cognitive enhancement .
Antimicrobial Testing Exhibited moderate antibacterial activity against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

When compared to structurally related compounds, this compound exhibits unique biological profiles due to its specific functional groups:

CompoundKey FeaturesBiological Activity
Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylateAmino group instead of formylNeuroprotective effects
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylateOxo groupAntimicrobial properties

Q & A

Q. What synthetic routes enable functionalization of the formyl group for bioconjugation?

  • Methodological Answer :
  • Reductive Amination : React with amines (e.g., benzylamine) and NaBH₃CN to form secondary amines.
  • Click Chemistry : Convert the aldehyde to an alkyne via Corey-Fuchs reaction for CuAAC coupling .

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